molecular formula C22H23N3O3S B3614051 N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No. B3614051
M. Wt: 409.5 g/mol
InChI Key: MANQBURMWWIWMQ-UHFFFAOYSA-N
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Description

N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as MBSGP, is a synthetic compound that has gained much attention in scientific research due to its potential therapeutic applications. MBSGP is a glycine transporter 1 (GlyT1) inhibitor, which means it can increase the concentration of glycine in the brain, leading to various biochemical and physiological effects.

Mechanism of Action

MBSGP is a selective inhibitor of N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, which is responsible for the reuptake of glycine in the brain. By inhibiting this compound, MBSGP increases the concentration of glycine in the brain, leading to enhanced NMDA receptor function, which is crucial for learning and memory processes.
Biochemical and Physiological Effects:
MBSGP has been shown to have various biochemical and physiological effects, including increased synaptic plasticity, enhanced long-term potentiation, and improved cognitive function. MBSGP has also been shown to reduce anxiety-like behavior and enhance the efficacy of antipsychotic drugs.

Advantages and Limitations for Lab Experiments

MBSGP has several advantages for lab experiments, including its selectivity for N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, its ability to cross the blood-brain barrier, and its lack of toxicity. However, MBSGP has some limitations, including its relatively short half-life and its potential for drug-drug interactions.

Future Directions

There are several future directions for MBSGP research, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, investigating its long-term effects on cognitive function, and developing more potent and selective N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration route for MBSGP.

Scientific Research Applications

MBSGP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Studies have shown that MBSGP can improve cognitive function, reduce anxiety-like behavior, and enhance the efficacy of antipsychotic drugs.

properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-18-10-12-19(13-11-18)16-25(29(27,28)21-8-3-2-4-9-21)17-22(26)24-15-20-7-5-6-14-23-20/h2-14H,15-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANQBURMWWIWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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